REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:25])[C:5]([NH:14][C:15]([O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16])([C:12]#[N:13])[CH2:6][C:7](OCC)=[O:8])[CH3:2].[OH:26]O.[OH-].[Na+]>ClCCl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:18]([O:17][C:15]([NH:14][C:5]1([C:4]([O:3][CH2:1][CH3:2])=[O:25])[CH2:6][C:7](=[O:8])[NH:13][C:12]1=[O:26])=[O:16])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC(=O)OCC)(C#N)NC(=O)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
16.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred under ice cooling for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 25° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1(C(=O)NC(C1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: PERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |